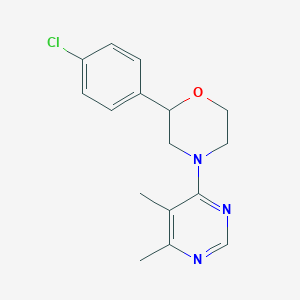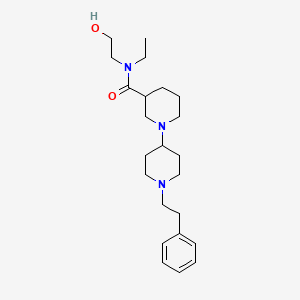
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases.
Mécanisme D'action
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and myeloid cells. By inhibiting BTK, this compound blocks the activation and proliferation of B cells and myeloid cells, leading to the inhibition of cancer cell growth and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects in preclinical studies. In cancer cell lines, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In autoimmune diseases, this compound suppresses the immune response by inhibiting the activation and proliferation of B cells and myeloid cells, leading to the reduction of inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to inhibit cancer cell growth and suppress the immune response in autoimmune diseases, and its potential for combination therapy with other drugs. However, this compound also has several limitations, including its low solubility in water and its potential for off-target effects on other kinases.
Orientations Futures
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in cancer and autoimmune diseases. Additionally, future research could focus on the development of combination therapies with other drugs to enhance the therapeutic effects of this compound. Finally, further studies are needed to investigate the potential off-target effects of this compound on other kinases and to develop strategies to minimize these effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising therapeutic potential in the treatment of cancer and autoimmune diseases. Its high potency and selectivity for BTK, as well as its ability to inhibit cancer cell growth and suppress the immune response in autoimmune diseases, make it a promising candidate for further research and development. However, further studies are needed to optimize the synthesis method, evaluate the safety and efficacy in clinical trials, and develop strategies to minimize off-target effects.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine involves several steps, including the preparation of 4-chlorobenzaldehyde, 5,6-dimethyl-4-pyrimidinylamine, and morpholine, followed by the condensation reaction between these three compounds. The final product is then purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. Additionally, this compound has been shown to have potent immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-(5,6-dimethylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-11-12(2)18-10-19-16(11)20-7-8-21-15(9-20)13-3-5-14(17)6-4-13/h3-6,10,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYXVIYNJKERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC(C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5303228.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5303235.png)
![1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone](/img/structure/B5303237.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5303269.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)
![N-{3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B5303305.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)
![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)